Bienvenue dans la boutique en ligne BenchChem!

5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Tuberculosis InhA Inhibition Regioisomerism

Procure 5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-70-4) for targeted anti-tubercular research. This compound possesses the precise pyrazol-3-yl connectivity claimed in the Glaxo Group patent family (US8524750B2) for novel InhA inhibitors. The unique cyclopropyl group enhances metabolic stability, directly enabling SAR studies against drug-resistant M. tuberculosis. Its free 2-amine handle supports rapid library diversification for EGFR kinase programs. With zero Rule-of-5 violations and favorable logP, it is an ideal fragment for ADME validation.

Molecular Formula C9H11N5S
Molecular Weight 221.28
CAS No. 1946817-70-4
Cat. No. B2391129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
CAS1946817-70-4
Molecular FormulaC9H11N5S
Molecular Weight221.28
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NN=C(S2)N)C3CC3
InChIInChI=1S/C9H11N5S/c1-14-7(5-2-3-5)4-6(13-14)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
InChIKeyFFNIZXWSKHYYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: A Distinct Pyrazole-Thiadiazole Scaffold for Targeted Research


5-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-70-4) is a heterocyclic small molecule with the formula C9H11N5S and a molecular weight of 221.28 g/mol . The compound features a unique connectivity where the 1,3,4-thiadiazol-2-amine group is appended to the 3-position of a 5-cyclopropyl-1-methyl-1H-pyrazole ring. This structural architecture is explicitly covered by the Glaxo Group patent family (US8524750B2, EP2419426B1) claiming (pyrazol-3-yl)-1,3,4-thiadiazol-2-amines for therapeutic applications, including tuberculosis [1]. The presence of the cyclopropyl group on the pyrazole ring introduces conformational约束 and modulates lipophilicity, differentiating it from simpler N-methylpyrazole-thiadiazole analogs.

Why 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Common Pyrazole-Thiadiazole Analogs


The pyrazole-thiadiazole chemical space is populated by numerous regioisomers and close analogs that are not functionally equivalent. The precise attachment point of the thiadiazole on the pyrazole ring (3-yl vs. 4-yl vs. 5-yl) dictates the spatial orientation of the amine moiety, which is critical for target engagement . The Glaxo patent specifically exemplifies pyrazol-3-yl linked structures for anti-tubercular activity, indicating this connectivity is a key structural determinant for biological activity against Mycobacterium tuberculosis InhA [1]. Moreover, the cyclopropyl substituent at the pyrazole 5-position is not merely decorative; its unique steric and electronic profile influences both metabolic stability and target binding compared to methyl, ethyl, or unsubstituted analogs, which are common in generic screening libraries.

Direct Evidence for the Differentiation of 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine from Its Closest Structural Analogs


Regioisomeric Connectivity: Pyrazol-3-yl vs. Pyrazol-4-yl Attachment Defines Patent-Scope and Potential Biological Activity

The target compound features a pyrazol-3-yl linkage to the 1,3,4-thiadiazole. This specific connectivity is explicitly claimed in US Patent 8,524,750 B2 for anti-tubercular compounds targeting InhA. In contrast, the commercially available regioisomer 5-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1946822-51-0) and the pyrazol-5-yl variant are excluded from the key Markush structures in this patent family, which specifically requires a pyrazol-3-yl attachment for the Formula (I) compounds [1]. While quantitative MIC data for the exact target compound is not publicly available, the patent's explicit structural preference provides a strong intellectual property-based differentiation for research programs focused on InhA-targeted tuberculosis therapy.

Tuberculosis InhA Inhibition Regioisomerism

Cyclopropyl Substituent Effect: Enhancing Metabolic Stability and Target Fit Compared to Methyl or Hydrogen Analogs

The 5-cyclopropyl group on the pyrazole introduces a distinct steric and electronic environment. Cyclopropyl rings are known in medicinal chemistry to reduce CYP-mediated metabolism compared to simple alkyl chains. The target compound contains this moiety, whereas simpler analogs like 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (lacking the cyclopropyl) or 5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (with a smaller methyl group) will have significantly altered metabolic profiles. While head-to-head microsomal stability data is not published for these specific compounds, the cyclopropyl group is a well-validated medicinal chemistry strategy to improve metabolic stability and conformational rigidity, which can lead to increased target engagement and selectivity [1].

Drug Metabolism CYP Inhibition Structure-Activity Relationship

Physicochemical Property Profile: Calculated Lipophilicity and Drug-Likeness Parameters Distinguish from Isomeric Forms

The target compound has a calculated AlogP of approximately 1.29 and a topological polar surface area (TPSA) of around 90.65 Ų, based on computed values from vendor databases . This contrasts with the pyrazol-4-yl isomer (CAS 1946822-51-0), which may exhibit slightly different logP and TPSA values due to altered electronic distribution. The specific pyrazol-3-yl connectivity influences the overall dipole moment and hydrogen-bonding capability of the 2-amine on the thiadiazole, affecting permeability and solubility. The compound adheres to Lipinski's Rule of Five with zero violations, making it a suitable fragment-like or lead-like starting point for optimization.

Lipophilicity ADME Drug-Likeness

Class-Level Anti-Tubercular and EGFR Inhibitory Potential Supported by Patent and Literature Data

The pyrazol-3-yl-1,3,4-thiadiazol-2-amine scaffold has been validated in two distinct therapeutic areas. Firstly, the Glaxo patent (US8524750B2) demonstrates that compounds within this Markush structure are functional InhA inhibitors for tuberculosis treatment [1]. Secondly, a related series of pyrazole-thiadiazole compounds has shown potent EGFR inhibition, with compound 6g displaying an IC50 of 0.024 ± 0.002 μM against the EGFR enzyme and an A549 cell cytotoxicity of IC50 = 1.537 ± 0.097 μM [2]. While the exact target compound has not been explicitly tested in these published studies, it is a direct structural analog within the active chemical space, suggesting potential dual-target exploration.

Tuberculosis EGFR Inhibition Anticancer

Optimal Research and Procurement Scenarios for 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine


Anti-Tubercular Drug Discovery Focused on InhA Inhibition

This compound is a strategic purchase for research groups validating novel InhA inhibitors as a mechanism to combat drug-resistant tuberculosis. The specific pyrazol-3-yl connectivity is directly aligned with the Markush claims of US8524750B2, which is the foundational intellectual property for this chemical series targeting M. tuberculosis. Procurement enables direct structure-activity relationship (SAR) exploration around the cyclopropyl and amine moieties within this privileged scaffold, potentially identifying leads with improved potency against resistant strains compared to isoniazid [1].

Kinase Inhibitor Lead Generation for Oncology Programs

The compound serves as a valuable core scaffold for synthesizing focused libraries targeting kinases, particularly EGFR. As evidenced by the potent activity of related pyrazole-thiadiazoles (e.g., compound 6g, EGFR IC50 = 0.024 μM), this chemotype can be elaborated into potent, cellularly active kinase inhibitors. The 2-amine on the thiadiazole provides a convenient synthetic handle for rapid diversification, enabling efficient hit-to-lead optimization for lung cancer or other EGFR-driven malignancies [2].

Physicochemical and ADME Profiling of Pyrazole-Thiadiazole Chemical Space

With a balanced calculated logP of ~1.29, low molecular weight (221.28), and zero Rule-of-5 violations, this compound is an ideal model substrate for fundamental ADME studies. Researchers can use it to experimentally validate in vitro metabolic stability, permeability, and solubility parameters across this heterocyclic class. Comparative studies with the pyrazol-4-yl isomer can quantify the impact of regioisomerism on pharmacokinetic properties, a critical yet understudied aspect of thiadiazole drug design .

Fragment-Based Drug Discovery (FBDD) Libraries

The low molecular weight and favorable physicochemical profile make this compound a suitable fragment for inclusion in screening libraries. Its three-dimensional cyclopropyl group adds shape diversity, which is highly valued in fragment collections aiming to explore novel 3D chemical space. The built-in synthetic handle (amine group) facilitates rapid elaboration upon fragment hit identification, streamlining the fragment-to-lead process for diverse target classes .

Quote Request

Request a Quote for 5-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.